Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl-
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Overview
Description
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- is a heterocyclic aromatic organic compound. Pyrimidines are a class of compounds that are structurally similar to purines and pteridines, which are integral components of nucleic acids and folic acids. This particular compound is characterized by the presence of azido groups at positions 2 and 4, a chlorophenyl group at position 5, and a phenyl group at position 6.
Preparation Methods
The synthesis of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Material: The synthesis begins with 2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine.
Chemical Reactions Analysis
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in substitution reactions, where they can be replaced by other nucleophiles.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen in the presence of a catalyst.
Scientific Research Applications
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of new materials with unique properties due to the presence of azido groups.
Biological Studies: It serves as a precursor for the synthesis of compounds that can be used in biological studies to understand the role of pyrimidines in cellular processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- involves its interaction with various molecular targets:
Azido Groups: The azido groups can undergo cycloaddition reactions to form triazoles, which can interact with biological targets.
Chlorophenyl and Phenyl Groups: These groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Pyrimidine, 2,4-diazido-5-(4-chlorophenyl)-6-phenyl- can be compared with other similar compounds:
Properties
CAS No. |
651315-89-8 |
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Molecular Formula |
C16H9ClN8 |
Molecular Weight |
348.75 g/mol |
IUPAC Name |
2,4-diazido-5-(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H9ClN8/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(23-25-19)21-15(13)22-24-18/h1-9H |
InChI Key |
SXAZIWWTYDATMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)N=[N+]=[N-])N=[N+]=[N-])C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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